

Preclinical Pharmacology and Toxicology of Brexpiprazole: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of **brexpiprazole**, a serotonin-dopamine activity modulator. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's mechanism of action, efficacy in animal models, and safety profile.

Pharmacodynamics

Brexpiprazole exhibits a unique and complex pharmacodynamic profile, characterized by its interaction with a range of central nervous system receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A and noradrenergic α 1B/ α 2C receptors. This multi-receptor activity is believed to contribute to its antipsychotic and antidepressant effects, as well as its tolerability profile.

Receptor Binding Affinity

The binding affinity of **brexpiprazole** to various neurotransmitter receptors has been extensively characterized in preclinical studies. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.



Receptor	Ki (nM)	Species		
Serotonin Receptors				
5-HT1A	0.12	Human		
5-HT2A	0.47	Human		
5-HT2B	1.9	Human		
5-HT7	3.7	Human		
Dopamine Receptors				
D2	0.30	Human		
D3	1.1	Human		
Adrenergic Receptors				
α1Α	3.8	Human		
α1Β	0.17	Human		
α1D	2.6	Human		
α2C	0.59	Human		
Histamine Receptors				
H1	19	Human		
Muscarinic Receptors				
M1	>1000	Human		

In Vitro Functional Activity

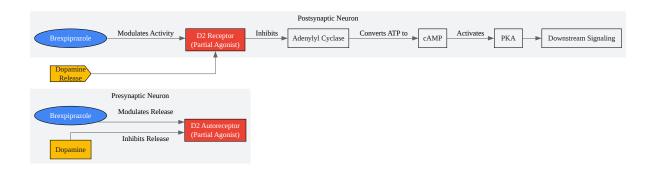
Brexpiprazole's functional activity at key receptors has been determined through various in vitro assays, which measure the cellular response to the drug.

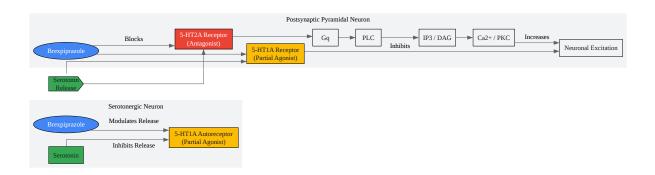




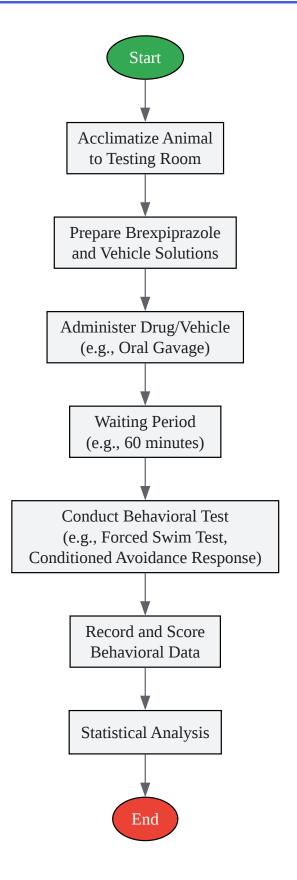
Receptor	Functional Activity	Intrinsic Activity	Assay Type
Dopamine D2	Partial Agonist	Lower than aripiprazole	cAMP accumulation assay
Serotonin 5-HT1A	Partial Agonist	Stronger than aripiprazole	[35S]GTPyS binding assay
Serotonin 5-HT2A	Antagonist	N/A	Phosphoinositide hydrolysis assay
Noradrenergic α1B/ α2C	Antagonist	N/A	Calcium mobilization assay











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